molecular formula C17H13N3O2S2 B12506232 3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Cat. No.: B12506232
M. Wt: 355.4 g/mol
InChI Key: FOWJPXGXVIURCF-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a thiophen-2-yl group, and a thiazol-2-yl group, all connected through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiophene-2-carboxylic acid with thioamide under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative.

    Final Coupling: The final step involves coupling the methoxyphenyl group with the oxadiazole-thiazole intermediate using a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form an amine derivative.

    Substitution: The thiophen-2-yl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the oxadiazole ring forms an amine derivative.

Scientific Research Applications

3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Hydroxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(2-Methoxyphenyl)-5-{[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole
  • 3-(2-Methoxyphenyl)-5-{[4-(pyridin-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(2-Methoxyphenyl)-5-{[4-(thiophen-2-yl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5-[(4-thiophen-2-yl-1,3-thiazol-2-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C17H13N3O2S2/c1-21-13-6-3-2-5-11(13)17-19-15(22-20-17)9-16-18-12(10-24-16)14-7-4-8-23-14/h2-8,10H,9H2,1H3

InChI Key

FOWJPXGXVIURCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)CC3=NC(=CS3)C4=CC=CS4

Origin of Product

United States

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